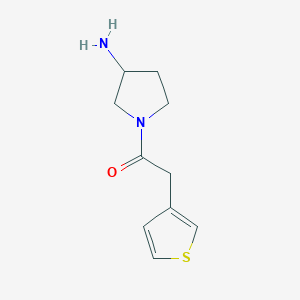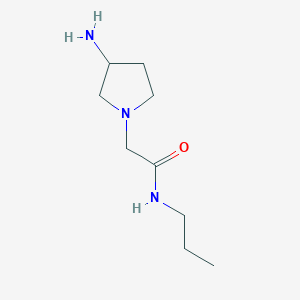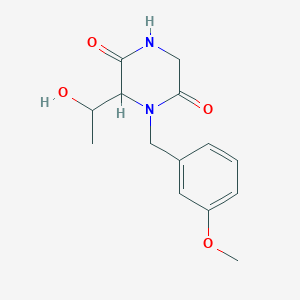
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione
Vue d'ensemble
Description
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione (HMP) is a novel compound with a wide range of applications in medical and scientific research. HMP is a member of the piperazine family and is a heterocyclic aromatic compound. HMP has been studied for its potential in various applications, including as an antioxidant, antifungal, antiviral, and anti-inflammatory agent. The unique structure of HMP allows it to interact with multiple targets, making it a versatile compound with potential for many applications.
Applications De Recherche Scientifique
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been studied for its potential applications in medical and scientific research. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been studied for its potential as an antioxidant, antifungal, antiviral, and anti-inflammatory agent. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has also been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation in the body. Additionally, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been studied for its potential to inhibit the growth of bacteria and fungi.
Mécanisme D'action
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been studied for its potential to interact with multiple targets, including enzymes, proteins, and receptors. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been shown to interact with enzymes involved in the production of reactive oxygen species (ROS) and to inhibit the production of ROS. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has also been shown to interact with proteins involved in the regulation of inflammation and to inhibit the production of inflammatory mediators. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been shown to interact with receptors involved in the regulation of cell proliferation and to inhibit the proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been studied for its potential to interact with multiple targets, including enzymes, proteins, and receptors. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been shown to interact with enzymes involved in the production of reactive oxygen species (ROS) and to inhibit the production of ROS. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has also been shown to interact with proteins involved in the regulation of inflammation and to inhibit the production of inflammatory mediators. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been shown to interact with receptors involved in the regulation of cell proliferation and to inhibit the proliferation of cancer cells. Additionally, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been shown to reduce inflammation in the body and to have antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has several advantages for use in laboratory experiments. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione is a relatively stable compound and can be easily stored and handled. Additionally, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione is a relatively small molecule and can be easily synthesized in the laboratory. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione is also a versatile compound and can interact with multiple targets, making it useful for a variety of applications. However, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione is not suitable for use in humans due to its potential toxicity.
Orientations Futures
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has potential for many future applications in medical and scientific research. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione could be further studied for its potential to inhibit the growth of bacteria and fungi. Additionally, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione could be studied for its potential to inhibit the growth of cancer cells and to reduce inflammation in the body. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione could also be studied for its potential to interact with proteins involved in the regulation of inflammation and to inhibit the production of inflammatory mediators. Finally, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione could be studied for its potential to interact with receptors involved in the regulation of cell proliferation and to inhibit the proliferation of cancer cells.
Propriétés
IUPAC Name |
6-(1-hydroxyethyl)-1-[(3-methoxyphenyl)methyl]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9(17)13-14(19)15-7-12(18)16(13)8-10-4-3-5-11(6-10)20-2/h3-6,9,13,17H,7-8H2,1-2H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGZSNAMVKKWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NCC(=O)N1CC2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



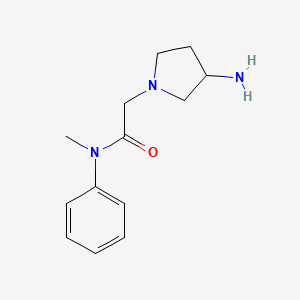
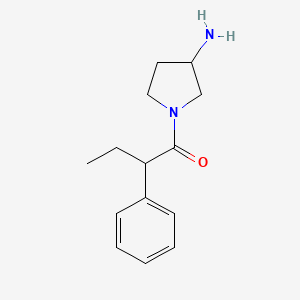
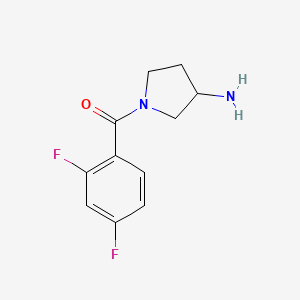
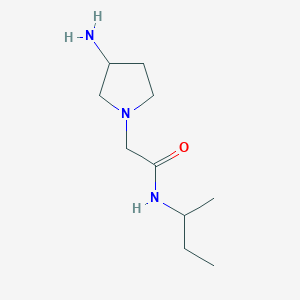
![1-[(cyclopentylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468136.png)
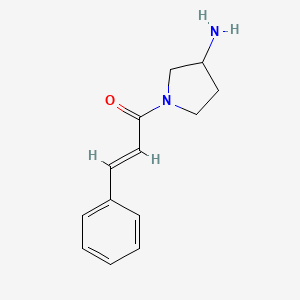
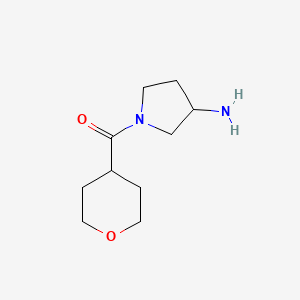
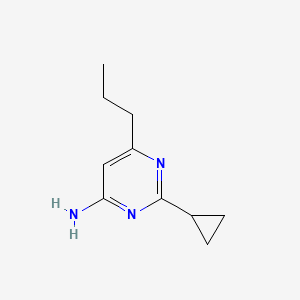
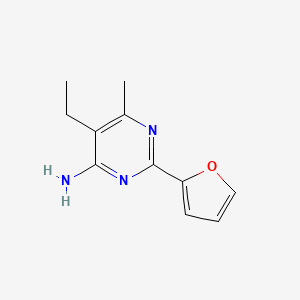
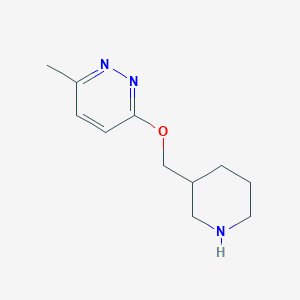
![3-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1468147.png)
![2-(3-aminopyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468151.png)
